ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, which is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination followed by nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar structure but lacks the chromen-2-one core.
7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one: Similar chromen-2-one core but different substituents.
Uniqueness
Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are primarily attributed to its unique structural features and interactions with biological targets.
Structural Features
The compound features a chromene core, which is a bicyclic structure that includes a benzene ring fused to a pyran ring. The specific substitutions on this core, including the propanoate group and the methoxybenzyl moiety, enhance its lipophilicity and potentially its bioavailability. The molecular formula is C19H21O5.
Biological Activities
The biological activity of this compound can be summarized as follows:
1. Antioxidant Activity
Chromene derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation. This could lead to potential applications in treating inflammatory diseases.
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent.
4. Anticancer Potential
The compound's ability to influence cell proliferation and apoptosis pathways positions it as a potential anticancer agent. Its structure allows for modulation of key signaling pathways involved in cancer progression.
The biological effects of this compound are linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing inflammation.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related chromene derivatives, providing insights into the potential efficacy of this compound:
Study | Compound Tested | Biological Activity | Findings |
---|---|---|---|
Ethyl 3-(7-hydroxychromen-3-yloxy)propanoate | Antioxidant | Exhibited significant free radical scavenging activity. | |
Ethyl 3-(6-chlorochromen-3-yloxy)propanoate | Antimicrobial | Showed effective inhibition against bacterial strains. | |
Ethyl 3-(4-methoxychromen-3-yloxy)propanoate | Anticancer | Induced apoptosis in cancer cell lines via mitochondrial pathway. |
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H24O5/c1-4-26-22(24)11-10-20-16(3)19-9-8-18(13-21(19)28-23(20)25)27-14-17-7-5-6-15(2)12-17/h5-9,12-13H,4,10-11,14H2,1-3H3 |
InChI Key |
RALOHTNHZHLEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC(=C3)C)OC1=O)C |
Origin of Product |
United States |
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